((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Description

BenchChem offers high-quality ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,6S)-4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXBPASWOSCPPO-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of stereocenters into the morpholine ring, particularly in a cis-2,6-disubstituted pattern, creates a three-dimensional architecture that is crucial for specific and high-affinity interactions with biological targets. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol represents a key chiral building block within this class of compounds, offering multiple points for further chemical elaboration in the synthesis of complex drug candidates. Its structural features, including the benzyl and benzyloxymethyl groups, provide a foundation for exploring structure-activity relationships in various therapeutic areas. This guide provides a comprehensive overview of its synthesis, properties, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1093085-89-2 | [1] |

| Molecular Formula | C₂₀H₂₅NO₃ | [1] |

| Molecular Weight | 327.42 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Storage | Sealed in a dry environment at 2-8°C | Inferred from similar compounds |

Proposed Enantioselective Synthesis

Synthetic Workflow Diagram

Sources

A Comprehensive Technical Guide to ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol: Synthesis, Characterization, and Potential Applications

This technical guide provides an in-depth exploration of the chiral morpholine derivative, ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, analytical characterization, and putative biological significance of this compound. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] This guide will delve into the specific attributes of this 2,6-disubstituted morpholine, offering both established data and field-proven insights.

Introduction and Physicochemical Properties

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a complex organic molecule featuring a morpholine core, a key heterocyclic motif in numerous pharmaceuticals.[1][2][3] The specific stereochemistry at the C2 and C6 positions, along with the benzyl and benzyloxymethyl substituents, suggests its potential as a chiral building block in asymmetric synthesis or as a pharmacologically active agent itself. The presence of both N-benzyl and O-benzyl protecting groups, as well as a primary alcohol, provides multiple sites for further chemical modification.

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1093085-89-2 | [4][5] |

| Molecular Formula | C₂₀H₂₅NO₃ | [5] |

| Molecular Weight | 327.42 g/mol | [5] |

| IUPAC Name | ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol | ChemUniverse |

| SMILES | OC[C@@H]1OCN(C1)Cc1ccccc1 | [4] |

| Purity (Typical) | >97% | [5] |

Proposed Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The proposed synthesis involves a convergent approach, starting from commercially available chiral precursors to ensure the desired stereochemistry in the final product.

Caption: Proposed workflow for the synthesis of the target morpholine derivative.

Detailed Experimental Protocol

Step 1: Synthesis of (2S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol (Intermediate 1)

-

To a solution of (R)-benzyl glycidyl ether (1 equivalent) in a suitable solvent such as isopropanol, add benzylamine (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the desired amino alcohol intermediate.

Causality: The use of a chiral epoxide as the starting material is crucial for establishing the stereocenter at the C6 position of the final morpholine ring. The nucleophilic attack of benzylamine on the less hindered carbon of the epoxide is a well-established and regioselective reaction.

Step 2: Synthesis of (2S)-benzyl((2S)-1,4-bis(benzyloxy)butan-2-yl)amine (Intermediate 2)

-

Protect the hydroxyl group of Intermediate 1 as a suitable leaving group, for example, by mesylation using methanesulfonyl chloride in the presence of a base like triethylamine.

-

The resulting mesylate is then subjected to N-alkylation with another molecule of benzylamine.

Alternative Step 2 & 3: One-pot N-alkylation and Cyclization

A more efficient approach involves a one-pot reaction.

-

To a solution of Intermediate 1 (1 equivalent) in a polar aprotic solvent like DMF, add a suitable base such as sodium hydride (2.2 equivalents) at 0 °C.

-

After stirring for 30 minutes, add 1-bromo-2-(benzyloxy)ethane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to give the crude N-benzylated and cyclized product.

Causality: The intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. The stereochemistry at the C2 position is established during this cyclization step.

Step 4: Purification of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

-

The crude product from the cyclization step is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield the pure compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl groups, the diastereotopic protons of the morpholine ring, and the protons of the hydroxymethyl and benzyloxymethyl groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 20 carbon atoms in the molecule, with distinct signals for the aromatic, aliphatic, and oxygen-bearing carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for assigning the proton and carbon signals unambiguously and confirming the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC)

-

Purity Analysis: Reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water can be used to determine the purity of the final compound.

-

Chiral HPLC: To confirm the enantiomeric and diastereomeric purity, chiral HPLC analysis is essential. A suitable chiral stationary phase, such as a polysaccharide-based column, should be employed.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS will provide the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information and help to confirm the identity of the molecule.[9][10]

Potential Biological Activities and Mechanism of Action

While no specific biological data for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol has been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

Central Nervous System (CNS) Activity

The morpholine scaffold is a well-known privileged structure in CNS drug discovery due to its favorable physicochemical properties that can facilitate blood-brain barrier penetration.[1][2] Furthermore, N-benzylmorpholine derivatives have been investigated as dual reuptake inhibitors of serotonin and norepinephrine, suggesting potential applications in the treatment of depression and other mood disorders.[11]

Enzyme Inhibition

Morpholine derivatives have been shown to exhibit inhibitory activity against a range of enzymes. For instance, some benzomorpholine derivatives act as EZH2 inhibitors with anti-cancer properties, while other morpholine-containing compounds have been identified as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[12][13]

Proposed Mechanism of Action: Neurotransmitter Reuptake Inhibition

Based on the structural similarity to known dual serotonin and norepinephrine reuptake inhibitors, a plausible mechanism of action for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol could involve the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Caption: Hypothetical mechanism of action as a neurotransmitter reuptake inhibitor.

Safety and Handling

No specific safety data sheet (SDS) is available for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. However, based on the safety information for structurally related compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a chiral, multi-functionalized morpholine derivative with significant potential in both synthetic and medicinal chemistry. While specific data on this compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological applications based on established principles and data from structurally related molecules. Further research is warranted to fully elucidate the properties and potential of this promising compound.

References

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.

- Tetrahedron Letters. (1999).

- Dutta, S., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Palomo, C., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(3), 656-661.

- Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- Anderson, N. G., et al. (2013). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 17(1), 103-111.

- Mikhailovskii, A. G., & Vakhrin, M. I. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83(5), 787-811.

- Li, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(1), 193.

- Wang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696.

- Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-20.

-

Ivy Fine Chemicals. (n.d.). 4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol [CAS: 1093085-89-2]. Retrieved from [Link]

- Ahmed, R. M., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(1), 195-204.

- Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1433-1478.

- Sigma-Aldrich. (2025).

- Google Patents. (2007).

- Fisher Scientific. (2025).

-

ChemUniverse. (n.d.). ((2r,6s)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Retrieved from [Link]

- Scialdone, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116017.

- Scialdone, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- Google P

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 1-8.

- European Patent Office. (2011). EP 2 285 770 A1 - Process for the synthesis of arformoterol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ivychem.com [ivychem.com]

- 5. ((2R,6S)-4-BENZYL-6-(BENZYLOXYMETHYL)MORPHOLIN-2-YL)METHANOL [Q08019] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. Sci-Hub. Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams / Tetrahedron Letters, 1999 [sci-hub.ru]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. preprints.org [preprints.org]

- 11. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 12. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Frontier of Drug Discovery: A Technical Overview of CAS 1093085-89-2

An In-depth Examination of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the morpholine scaffold represents a privileged structure, integral to the development of numerous therapeutic agents. This technical guide focuses on a specific morpholine derivative, identified by CAS number 1093085-89-2, chemically known as ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. While this compound is available commercially as a research chemical, a comprehensive body of public-domain, peer-reviewed literature detailing its synthesis, biological activity, and therapeutic applications remains to be established.

This guide, therefore, serves as a foundational resource, consolidating the available chemical information and providing a scientifically grounded perspective on its potential within drug discovery, based on the well-documented roles of related morpholine-containing compounds. We will explore the structural features of this molecule and extrapolate its potential utility, offering a roadmap for researchers interested in investigating its properties.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to any research and development endeavor. The key identifiers and properties of CAS 1093085-89-2 are summarized below.

| Property | Value | Source |

| CAS Number | 1093085-89-2 | [1][2][3] |

| Chemical Name | ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol | [1][2] |

| Molecular Formula | C₂₀H₂₅NO₃ | [1] |

| Molecular Weight | 327.42 g/mol | [1] |

| Appearance | Oil | [4] |

Structural Elucidation and Synthetic Considerations

The structure of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol features a core morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms. This particular stereoisomer, (2R, 6S), indicates a specific spatial arrangement of the substituents at the C2 and C6 positions of the morpholine ring. The molecule is further characterized by the presence of a benzyl group attached to the nitrogen atom, a benzyloxymethyl group, and a hydroxymethyl group.

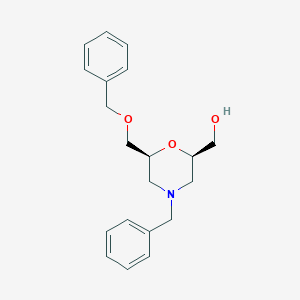

Figure 1. 2D Chemical Structure of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.

Potential Biological Activity and Applications in Drug Development

The morpholine ring is a common motif in a wide array of biologically active compounds, suggesting that CAS 1093085-89-2 could be a valuable building block or a candidate for biological screening. Morpholine derivatives have been explored for their potential in treating a range of conditions, including neurological disorders.[6]

The benzyl groups present in the molecule could contribute to its lipophilicity, potentially influencing its ability to cross cellular membranes, including the blood-brain barrier. The hydroxyl and ether functionalities offer sites for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Given the prevalence of the morpholine scaffold in central nervous system (CNS) drug candidates, it is plausible that this compound could be investigated for its activity on various CNS targets. For instance, derivatives of morpholine have been developed as norepinephrine reuptake inhibitors.[7]

Experimental Protocols: A Forward Look

For researchers interested in exploring the potential of CAS 1093085-89-2, a series of initial experiments would be crucial.

1. Purity and Structural Verification:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the commercially available compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern.

2. In Vitro Biological Screening:

-

A broad panel of receptor binding assays, particularly those targeting CNS receptors, could reveal initial biological targets.

-

Enzyme inhibition assays could also be employed to explore its potential as an enzyme inhibitor.

Figure 2. Proposed initial workflow for the investigation of CAS 1093085-89-2.

Limitations and Future Directions

It is critical to acknowledge that without dedicated research publications, the therapeutic potential and specific biological functions of CAS 1093085-89-2 remain speculative. The information presented here is based on its chemical structure and the known properties of the broader class of morpholine derivatives.

Future research efforts should focus on:

-

Development and publication of a robust and scalable synthetic route.

-

Comprehensive spectroscopic characterization.

-

Systematic biological screening to identify its molecular targets.

-

In vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

The journey of a compound from a catalog number to a therapeutic agent is long and requires rigorous scientific investigation. This technical guide provides the initial stepping stones for researchers to begin to unravel the potential held within CAS 1093085-89-2.

References

Sources

- 1. ((2R,6S)-4-BENZYL-6-(BENZYLOXYMETHYL)MORPHOLIN-2-YL)METHANOL [Q08019] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. ivychem.com [ivychem.com]

- 3. proactivemr.com [proactivemr.com]

- 4. Asymmetric synthesis of 9-alkyl-2-benzyl-6,7-benzomorphans: characterization as novel sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol [myskinrecipes.com]

- 7. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Substituted Morpholine Derivatives

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has solidified its position as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent physicochemical properties, including metabolic stability and synthetic tractability, have established it as a fundamental component in the design of a wide array of therapeutic agents.[1][2] The strategic incorporation of the morpholine moiety into molecular frameworks can significantly enhance pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of substituted morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, structural characterization, and biological evaluation, with a particular focus on their role as kinase inhibitors in oncology.

The Rationale for the Morpholine Scaffold in Drug Design

The prevalence of the morpholine motif in numerous approved and experimental drugs is not coincidental.[2] Its utility stems from a unique combination of properties that make it an attractive building block for medicinal chemists:

-

Physicochemical Properties: The presence of the oxygen atom reduces the basicity of the nitrogen atom (pKa ≈ 8.4), which can be advantageous for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This balanced lipophilic-hydrophilic character aids in improving solubility and membrane permeability.[3]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life and bioavailability of drug candidates.[2]

-

Synthetic Versatility: The morpholine scaffold can be readily synthesized and functionalized through a variety of established chemical methodologies, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][4]

-

Pharmacophoric Contribution: The morpholine moiety can act as a key pharmacophore, directly engaging with biological targets through hydrogen bonding and other non-covalent interactions.[5] It can also serve as a rigid scaffold to orient other functional groups for optimal target binding.[3]

These advantageous features have led to the successful development of morpholine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5][6]

Synthesis of Substituted Morpholine Derivatives: A Representative Protocol

A variety of synthetic strategies have been developed for the construction of the morpholine ring.[4] One of the most common and effective methods is the intramolecular cyclization of N-substituted diethanolamine derivatives. This approach offers a straightforward route to the core morpholine structure, which can then be further functionalized.

Below is a representative, generalized protocol for the synthesis of a substituted morpholine derivative.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Morpholine Derivative

This protocol describes a two-step process involving the synthesis of an N-substituted diethanolamine intermediate followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of the N-substituted Diethanolamine Intermediate

-

To a solution of a primary amine (1.0 eq.) in a suitable solvent such as ethanol or methanol, add the desired substituted epoxide (2.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted diethanolamine derivative.

Step 2: Intramolecular Cyclization to Form the Morpholine Ring

-

Dissolve the N-substituted diethanolamine derivative (1.0 eq.) in a suitable solvent such as toluene or dichloromethane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq.), to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted morpholine derivative.

graph Synthesis_Workflow {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [color="#5F6368"];

A [label="Primary Amine +\nSubstituted Epoxide"];

B [label="N-substituted\nDiethanolamine Synthesis"];

C [label="Purification\n(Column Chromatography)"];

D [label="Intramolecular\nCyclization (Acid-catalyzed)"];

E [label="Work-up and\nPurification"];

F [label="Substituted Morpholine\nDerivative"];

A -> B [label="Reaction"];

B -> C [label="Crude Product"];

C -> D [label="Pure Intermediate"];

D -> E [label="Crude Product"];

E -> F [label="Final Product"];

}

Caption: The PI3K/Akt/mTOR signaling pathway.[6]

Structure-Activity Relationship (SAR) of Morpholine-Based PI3K Inhibitors

SAR studies are crucial for optimizing the potency and selectivity of morpholine-based inhibitors. The substitution pattern on the morpholine ring and other parts of the molecule can have a profound impact on biological activity.[7]

Table 1: Illustrative SAR Data for Morpholine-Based PI3Kα Inhibitors

Compound R1 Substitution R2 Substitution PI3Kα IC₅₀ (nM) 1a H 4-pyridyl 50 1b CH₃ 4-pyridyl 25 1c H 2-aminopyrimidine 10 1d CH₃ 2-aminopyrimidine 5

This is a representative table based on general SAR principles for PI3K inhibitors. Actual values can vary significantly based on the core scaffold.

The data illustrates that even minor modifications, such as the addition of a methyl group (R1), can influence inhibitory potency. Furthermore, the nature of the aromatic substituent (R2) plays a key role in target engagement.

Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of substituted morpholine derivatives against PI3K in a biochemical assay.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Prepare a solution of recombinant PI3K enzyme in kinase buffer.

-

Prepare a solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add the PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP to each well.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), using a suitable detection method (e.g., fluorescence polarization, luminescence, or TR-FRET).

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Treat the cells with various concentrations of the substituted morpholine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

Substituted morpholine derivatives represent a highly valuable and versatile class of compounds in drug discovery.[10] Their favorable physicochemical and pharmacokinetic properties, coupled with their synthetic accessibility, make them a cornerstone of many medicinal chemistry programs. The ability of these compounds to effectively target key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their potential in the development of novel therapeutics, particularly in the field of oncology. This guide has provided a comprehensive overview of the key technical aspects related to the discovery and development of substituted morpholine derivatives, from their synthesis and characterization to their biological evaluation. It is our hope that this information will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

-

PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. Available at: [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Synthesis and biological evaluation of novel morpholine derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available at: [Link]

-

PI3K/Akt/mTOR pathway. Wikipedia. Available at: [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available at: [Link]

-

Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Europe. Available at: [Link]

-

De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. Available at: [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

-

2-Phenyl-morpholine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

-

Highly regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N-tethered thioalkenols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and versatile synthetic utility.[1][2] This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of a specific, stereochemically complex morpholine derivative: ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (CAS No: 1093085-89-2).[3][4] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural descriptions to explain the causality behind experimental choices. We will detail a multi-technique analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Crucially, we will also address the definitive assignment of the (2R,6S) stereochemistry, a critical step for any chiral drug candidate. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity and stereochemistry, the foundational aspects of the molecule—its elemental composition and the functional groups present—must be unequivocally confirmed. This initial phase utilizes high-throughput, information-rich techniques to validate the molecular formula and identify key chemical motifs.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the elemental composition of an unknown compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique molecular formula, ruling out other potential combinations of atoms that might have the same nominal mass. For a molecule like ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, with a molecular formula of C₂₀H₂₅NO₃, HRMS provides the first piece of concrete evidence for its identity.[3][5]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as the morpholine nitrogen is readily protonated.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Mass Range: Set a broad range, such as m/z 100-1000, to ensure capture of the parent ion.

-

Calibration: Calibrate the instrument immediately prior to the run using a known reference standard (e.g., sodium formate or a commercial ESI-L Low Concentration Tuning Mix) to ensure high mass accuracy.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Expected Results & Interpretation

The primary goal is to observe the [M+H]⁺ ion and match its measured mass to the theoretical mass.

| Parameter | Theoretical Value | Expected Measured Value |

| Molecular Formula | C₂₀H₂₅NO₃ | N/A |

| Exact Mass [M] | 327.18344 | N/A |

| [M+H]⁺ Ion | 328.19127 | 328.1913 ± 0.0005 |

A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula. Further analysis of the spectrum may reveal characteristic fragmentation patterns, such as the loss of a benzyl group (C₇H₇, 91.05 Da), which can provide preliminary structural clues.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8] For the target molecule, we expect to see characteristic absorptions for the alcohol O-H group, the C-O bonds of the alcohol and ether, the aromatic C-H bonds, and the aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[9]

-

Data Processing: The software automatically performs a background subtraction. Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.

Expected Results & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (broad) | Alcohol (R-OH) | 3500 - 3200 |

| C-H Stretch (sp²) | Aromatic (Ar-H) | 3100 - 3000 |

| C-H Stretch (sp³) | Aliphatic (R-H) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | ~1600, ~1450 |

| C-O Stretch | Ether & Alcohol | 1250 - 1050 |

The presence of a broad peak around 3300 cm⁻¹ is strong evidence for the hydroxyl group. The combination of aromatic and aliphatic C-H stretches, along with strong C-O stretching bands, is fully consistent with the proposed structure.

Unraveling Connectivity: A Deep Dive into NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1][10] It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. For a molecule with multiple chiral centers and overlapping signals, a combination of 1D and 2D NMR experiments is not just helpful, but essential for unambiguous assignment.

dot

Caption: Integrated NMR workflow for complete structure elucidation.

¹H and ¹³C NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides a map of all proton environments, while ¹³C NMR does the same for the carbon skeleton. The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment; electronegative atoms like oxygen and nitrogen deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[1] Spin-spin coupling in ¹H NMR reveals which protons are on adjacent carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used alongside ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for moderately polar compounds.

-

Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for the ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks and good resolution.

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (~0-10 ppm).

-

¹³C/DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run DEPT-90 (shows only CH signals) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

The following tables summarize the predicted chemical shifts. Actual values may vary based on experimental conditions.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Ar-H | 7.40 - 7.20 | m | 10H | Protons on both benzyl rings |

| -OCH₂-Ph | ~4.55 | s | 2H | Benzylic CH₂ of benzyloxy group |

| N-CH₂-Ph | ~3.65 | s | 2H | Benzylic CH₂ of N-benzyl group |

| H-2, H-6 | 3.90 - 3.70 | m | 2H | Morpholine protons adjacent to O |

| -CH₂OH (at C2) | ~3.60 | m | 2H | Methanol CH₂ |

| -CH₂O- (at C6) | ~3.50 | m | 2H | Benzyloxymethyl CH₂ |

| H-3, H-5 | 2.80 - 2.60 | m | 4H | Morpholine protons adjacent to N |

| -OH | Variable | br s | 1H | Alcohol proton |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| Ar-C (quat.) | 138 - 137 | Absent | C1 of benzyl groups |

| Ar-C (CH) | 129 - 127 | Positive | CH of benzyl groups |

| C-2, C-6 | ~75 | Positive | Morpholine CH adjacent to O |

| -OCH₂-Ph | ~73 | Negative | Benzylic CH₂ of benzyloxy group |

| -CH₂OH (at C2) | ~65 | Negative | Methanol CH₂ |

| -CH₂O- (at C6) | ~70 | Negative | Benzyloxymethyl CH₂ |

| N-CH₂-Ph | ~60 | Negative | Benzylic CH₂ of N-benzyl group |

| C-3, C-5 | ~55 | Negative | Morpholine CH₂ adjacent to N |

2D NMR Correlation Analysis

Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

-

COSY (COrrelation SpectroscopY): Identifies ¹H-¹H spin systems by showing which protons are coupled. We expect to see correlations between H-2/H-3 and H-5/H-6 within the morpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This is the most reliable way to assign protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to connecting the fragments. For instance, HMBC will show a correlation from the N-CH₂-Ph protons to the C-3 and C-5 carbons of the morpholine ring, confirming the N-alkylation site.

By combining these experiments, a full, unambiguous assignment of every signal can be achieved, confirming the core structure and the location of all substituents.

Defining the 3D Arrangement: Stereochemical Assignment

Confirming the relative and absolute stereochemistry is arguably the most critical step in characterizing a chiral molecule for pharmaceutical development, as different enantiomers can have vastly different biological activities.[] The target molecule has two stereocenters at C-2 and C-6. The (2R,6S) designation implies a cis relationship between the two substituents on the morpholine ring.

dot

Caption: Logic for determining relative and absolute stereochemistry.

Confirming Relative Stereochemistry: NOE Spectroscopy

Expertise & Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. In a chair-like morpholine ring, the substituents at C-2 and C-6 can be either cis (one axial, one equatorial, or both pseudo-axial/equatorial) or trans (one axial, one equatorial or both axial/equatorial depending on the specific conformation). For a cis configuration, the protons on C-2 and C-6 (and their respective substituent protons) will be on the same side of the ring, leading to observable NOE correlations. Specifically, an NOE between the methine proton at H-2 and the methine proton at H-6 would be strong evidence for the cis relationship.

Experimental Protocol: 2D NOESY or ROESY

-

Sample Preparation: Use the same sample prepared for other NMR experiments. Ensure it is degassed to remove dissolved oxygen, which can interfere with the NOE effect.

-

Acquisition: Run a 2D NOESY (for small molecules) or ROESY (for intermediate-sized molecules where NOE can be zero) experiment. A mixing time of 300-800 ms is typical.

-

Analysis: Process the 2D spectrum and look for cross-peaks between protons that are not directly J-coupled. A key cross-peak to identify would be between H-2 and H-6.

Determining Absolute Stereochemistry: The Gold Standard

While NOE confirms the cis arrangement, it cannot distinguish between the (2R,6S) enantiomer and its mirror image, (2S,6R). For this, more advanced techniques are required.

-

X-ray Crystallography: If a high-quality single crystal of the compound can be grown, single-crystal X-ray diffraction is the most unambiguous method for determining absolute configuration.[] By using anomalous dispersion, the absolute spatial arrangement of every atom can be determined. Modern techniques like the crystalline sponge method can sometimes be used even if the compound itself does not crystallize.[13]

-

Chiral Chromatography: Techniques like Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can separate the two enantiomers.[][14] If a certified reference standard of the (2R,6S) isomer is available, the retention time of the synthesized compound can be compared to confirm its identity. This method also provides the enantiomeric purity (e.g., >99% ee).

Conclusion: A Unified Structural Assignment

The structure elucidation of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a multi-faceted process that relies on the logical integration of data from several orthogonal analytical techniques. The workflow proceeds from the general to the specific:

-

HRMS confirms the elemental formula C₂₀H₂₅NO₃.

-

FTIR validates the presence of key functional groups: alcohol, ether, and aromatic rings.

-

1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are systematically employed to piece together the molecular backbone, confirming the morpholine core and the precise location of the N-benzyl, benzyloxymethyl, and methanol substituents.

-

NOESY/ROESY experiments confirm the cis relative stereochemistry between the C-2 and C-6 substituents.

-

Finally, a definitive technique such as X-ray crystallography or chiral chromatography against a known standard is required to unequivocally assign the absolute (2R,6S) configuration.

By following this rigorous, evidence-based approach, researchers can be fully confident in the identity, connectivity, and stereochemistry of the target molecule, a prerequisite for its use in further research and development.

References

-

Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. Eur. J. Chem.2023 , 14, 53-64. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]

-

Abdel-Magid, A. F.; Maryanoff, C. A.; Mehrman, S. J. ¹H and ¹³C NMR spectra of N-substituted morpholines. Magn Reson Chem.2005 , 43(8), 673-5. [Link]

-

Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]

-

ResearchGate. Mass spectra of morpholine cation and fragment ions. ResearchGate. [Link]

-

Raoof, S. S. Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal2015 . [Link]

-

Hoshino, M.; et al. Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method. Chem. Commun.2016 , 52, 9495-9498. [Link]

-

ResearchGate. ¹H and ¹³C NMR spectra of N-substituted morpholines. ResearchGate. [Link]

-

Wang, M.; et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. J Anal Methods Chem.2016 , 2016:5194038. [Link]

-

NIST. Morpholine Mass Spectrum. NIST WebBook. [Link]

-

Wikipedia. Chiral analysis. Wikipedia. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Journal of Chemical and Pharmaceutical Research. 2015 , 7(3):149-158. [Link]

-

PubChem. Morpholin-2-ylmethanol. National Institutes of Health. [Link]

-

ChemUniverse. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. ChemUniverse. [Link])

-

Ivy Fine Chemicals. ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol. Ivy Fine Chemicals. [Link]

-

Li, L.; et al. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Commun Mass Spectrom.2008 , 22(18):2851-62. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Owusu, J.; et al. FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Energies2023 , 16(1), 473. [Link]

-

Zhang, C.; et al. Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy. Sensors2016 , 16(11), 1832. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ((2R,6S)-4-BENZYL-6-(BENZYLOXYMETHYL)MORPHOLIN-2-YL)METHANOL [Q08019] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. ivychem.com [ivychem.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy [mdpi.com]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral analysis - Wikipedia [en.wikipedia.org]

The Chiral Morpholine Core: A Technical Guide to Synthesis and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral morpholine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] Its unique structure enhances metabolic stability, aqueous solubility, and the potential for blood-brain barrier penetration.[1][3][4] The stereochemistry of the morpholine ring is frequently integral to a compound's therapeutic efficacy and safety, making stereoselective synthesis a critical focus of research. This guide provides an in-depth analysis of the primary asymmetric synthetic strategies used to construct chiral morpholines, examines their application in landmark pharmaceuticals, and details their role as chiral directors in asymmetric synthesis.

Introduction: The Strategic Importance of the Chiral Morpholine Scaffold

The morpholine heterocycle is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates.[2][5] Its value stems from a combination of factors: the weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom provide a unique hydrophilic and lipophilic balance.[3][4] This often leads to improved pharmacokinetic profiles. When chirality is introduced, the rigid, chair-like conformation of the ring allows for precise, three-dimensional presentation of substituents, which is crucial for specific interactions with biological targets. Consequently, the development of efficient, atom-economical, and highly stereoselective methods to access enantiomerically pure morpholine derivatives is of paramount importance to the pharmaceutical industry.[1][6]

Section 1: Key Strategies for Asymmetric Synthesis

The construction of the chiral morpholine core can be broadly categorized into several highly effective strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient and atom-economical routes to 2-substituted chiral morpholines is the asymmetric hydrogenation of the corresponding unsaturated precursors.[7][8] This method typically employs rhodium complexes bearing chiral bisphosphine ligands.

Causality of Method: The success of this approach hinges on the formation of a chiral catalyst-substrate complex. The chiral ligand creates a specific steric and electronic environment that forces the hydrogen molecule to add to one face of the double bond preferentially, resulting in high enantiomeric excess (ee). The use of ligands with a large bite angle has proven particularly effective for these sterically congested and electron-rich substrates.[7][9]

Tandem Catalytic Cycles: Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot tandem reaction has been developed.[10][11][12] This process involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine. This intermediate is then reduced in situ via asymmetric transfer hydrogenation using a well-defined Ruthenium catalyst, such as the Noyori-Ikariya catalyst.[10][11]

Mechanism Insight: High enantioselectivity in the transfer hydrogenation step is achieved through crucial hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the chiral ligand on the ruthenium catalyst.[11][12] This interaction effectively locks the cyclic imine into a specific conformation for hydride delivery, dictating the absolute stereochemistry of the final product.[11]

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Readily available and enantiomerically pure starting materials, such as α-amino acids and amino alcohols, provide a robust foundation for constructing chiral morpholines.[6][13] This "chiral pool" approach transfers the inherent chirality of the starting material to the final morpholine product through a sequence of chemical transformations. This is a common strategy for producing morpholin-2-ones and morpholin-3-ones, which are valuable intermediates.[14][15][16]

Strategic Advantage: This method guarantees the absolute stereochemistry of at least one stereocenter. Further reactions can then be designed to be diastereoselective, controlling the formation of new stereocenters relative to the existing one. For instance, the synthesis of complex substituted morpholines can be achieved starting from enantiomerically pure amino acids or amino alcohols, systematically building diversity in both regiochemistry and stereochemistry.[13]

Dihydroxylation and Cyclization Strategies

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of asymmetric synthesis that can be applied to create chiral diols from alkenes with high enantioselectivity.[17][18][19] These diols are versatile precursors that can be converted into chiral morpholines. The reaction uses a catalytic amount of osmium tetroxide with a chiral ligand derived from cinchona alkaloids, and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the catalyst.[17][20] The choice between the dihydroquinidine (DHQD) and dihydroquinine (DHQ) based ligands dictates which enantiomer of the diol is formed.[18][21]

Section 2: Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any drug development campaign, balancing factors like efficiency, scalability, stereocontrol, and cost.

| Synthetic Route | Key Transformation | Catalyst(s) | Typical Yield | Enantiomeric Excess (ee) | Key Advantages |

| Asymmetric Hydrogenation | Asymmetric Hydrogenation | Rhodium complex with chiral bisphosphine ligand | Quantitative[7][8] | Up to 99% ee[7][8] | High efficiency, excellent enantioselectivity, atom economical. |

| Tandem Hydroamination & ATH | Intramolecular Hydroamination & Asymmetric Transfer Hydrogenation (ATH) | Titanium & Ruthenium catalysts | Good[8][10] | >95% ee[10][11][12] | Efficient one-pot procedure for 3-substituted morpholines. |

| Chiral Pool Synthesis | Cyclization from chiral precursors | Varies (e.g., Brønsted acid)[15] | Good to High | >98% de (diastereomeric excess) | Absolute stereocontrol from readily available starting materials. |

| Halocyclization | Electrophile-induced cyclization | Bromine (Br₂) | Moderate | Up to 100% de | Rapid access to highly substituted morpholines. |

Section 3: The Chiral Morpholine Motif in Pharmaceuticals

The structural and physicochemical advantages of the chiral morpholine scaffold have been successfully leveraged in numerous FDA-approved drugs.

| Drug Name | Therapeutic Area | Role of Chiral Morpholine |

| Aprepitant (EMEND®) | Antiemetic (Chemotherapy-induced nausea) | The chiral morpholine core is a key component of this NK1 receptor antagonist.[14][22] Its specific stereochemistry is essential for high-affinity binding. |

| Linezolid (Zyvox®) | Antibiotic | An oxazolidinone antibiotic where the morpholine ring is a critical substituent, contributing to its overall efficacy and safety profile. |

| Reboxetine (Edronax®) | Antidepressant | A selective norepinephrine reuptake inhibitor where the (S,S)-configuration of the 2-substituted morpholine is crucial for its pharmacological activity.[22] |

| Gefitinib (Iressa®) | Oncology (Lung Cancer) | An EGFR inhibitor where the morpholine group enhances solubility and provides a key interaction point with the target enzyme. |

Section 4: Chiral Morpholines as Directors of Asymmetry

Beyond being integral components of a final drug molecule, chiral morpholine derivatives can also serve as powerful tools to control stereochemistry in other reactions.

-

Chiral Auxiliaries: A chiral morpholine can be temporarily attached to a substrate to direct a subsequent reaction to occur on a specific face of the molecule.[23] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[23] For example, amino acid-derived morpholine amides have been used for nucleophilic α-amino acylation reactions.[24]

-

Chiral Ligands: Chiral morpholines can be incorporated into the structure of ligands for metal-catalyzed asymmetric reactions. The morpholine's defined conformation helps create a highly organized and sterically demanding chiral pocket around the metal center, which in turn leads to high enantioselectivity in the catalyzed transformation.

Section 5: Experimental Protocols

The following protocols are representative examples of the synthetic strategies discussed.

Protocol 1: Asymmetric Synthesis of a 3-Substituted Morpholine via Tandem Hydroamination/Asymmetric Transfer Hydrogenation[11]

This protocol describes a one-pot synthesis of a chiral 3-substituted morpholine from an aminoalkyne substrate.

Causality Statement: The use of two distinct catalytic systems in a single pot is a hallmark of efficiency. The initial Ti-catalyzed hydroamination is robust and forms the necessary cyclic imine. The subsequent introduction of the Noyori-Ikariya Ru-catalyst is critical for the highly enantioselective reduction, where hydrogen bonding between the substrate's ether oxygen and the catalyst's ligand is the key interaction for stereochemical control.[11][12]

-

Step 1: Hydroamination. In a nitrogen-filled glovebox, an oven-dried vial is charged with the aminoalkyne substrate (1.0 equiv) and a bis(amidate)bis(amido)Ti catalyst. Anhydrous toluene is added, and the reaction is stirred at high temperature until the starting material is consumed (as monitored by GC-MS).

-

Step 2: Asymmetric Transfer Hydrogenation. The reaction vessel is cooled. A solution of the RuCl catalyst (Noyori–Ikariya catalyst) in anhydrous solvent is added, followed by a formic acid/triethylamine (HCOOH/NEt₃) mixture as the hydride source.

-

Step 3: Workup and Purification. The reaction is stirred at room temperature until the cyclic imine intermediate is fully consumed. The reaction mixture is then quenched, and the product is extracted with an organic solvent.

-

Step 4: Validation. The crude product is purified by flash column chromatography. The final product's structure is confirmed by NMR spectroscopy, and its enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Synthesis of a Chiral Morpholin-2-one from an Arylglyoxal and a Chiral Amino Alcohol[15][16]

This protocol exemplifies the use of a chiral auxiliary (pseudoephedrine) to synthesize a chiral morpholin-2-one, a precursor to 1,2-amino alcohols.

Causality Statement: This reaction proceeds through a diastereoselective domino [4+2] heteroannulation followed by a 1,2-aryl shift.[15] The inherent chirality of the amino alcohol directs the formation of the new stereocenter. The use of a Brønsted acid catalyst is essential to promote the initial condensation and the subsequent rearrangement cascade.[15][16]

-

Step 1: Reaction Setup. To a solution of the arylglyoxal (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the chiral amino alcohol (e.g., pseudoephedrine, 1.1 equiv).

-

Step 2: Catalysis. Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Step 3: Reaction and Monitoring. Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Step 4: Workup and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Step 5: Validation. Purify the crude product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the structure confirmed by full spectroscopic characterization.

Visualizations

Synthetic Workflow Diagrams

Caption: Tandem one-pot synthesis of chiral 3-substituted morpholines.

Caption: Asymmetric hydrogenation for 2-substituted chiral morpholines.

Caption: Logic flow for chiral pool synthesis of morpholines.

Conclusion and Future Outlook

Chiral morpholines will undoubtedly remain a privileged scaffold in drug discovery and a valuable tool in asymmetric synthesis. The continuous development of novel catalytic systems promises even more efficient, selective, and sustainable routes to these vital heterocycles.[1][10] Future research will likely focus on the catalytic enantioselective synthesis of more complex, multi-substituted morpholine cores, including those with challenging quaternary stereocenters, further expanding the accessible chemical space for drug development professionals.[25][26]

References

-

Zhai, L. L. Schafer, J. Org. Chem., 2016, 81, 8696-8709. ([Link])

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. ([Link])

-

Xie, J.-H., et al. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. ([Link])

-

Schafer, L. L. Group Publication. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. ([Link])

-

Li, X.-Z., He, Y.-P., & Wu, H. (2020). Figure: Selected examples of drugs containing chiral morpholine moieties. ResearchGate. ([Link])

-

De Risi, C., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. ([Link])

-

Recent progress in the synthesis of morpholines. ResearchGate. (2019). ([Link])

-

Sharpless asymmetric dihydroxylation. (n.d.). ([Link])

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. ([Link])

-

De Risi, C., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. ([Link])

-

Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. ResearchGate. (n.d.). ([Link])

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(11), 931-949. ([Link])

-

Xie, J.-H., et al. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. ([Link])

-

Sharpless asymmetric dihydroxylation. (2023, December 27). In Wikipedia. ([Link])

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. (2012). ([Link])

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. ([Link])

-

Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. (n.d.). ([Link])

-

Sharpless Asymmetric Dihydroxylation on an Industrial Scale. Semantic Scholar. (1997). ([Link])

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. ([Link])

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. (n.d.). ([Link])

-

Practical Synthesis of Chiral 2-Morpholine... ACS Publications. (n.d.). ([Link])

-

Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. (n.d.). ([Link])

- Chemical synthesis of morpholine derivatives.

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. Semantic Scholar. (n.d.). ([Link])

-

Li, Y., et al. (2022). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. ([Link])

-

Moraca, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 575-594. ([Link])

-

Chiral auxiliary. (2023, November 28). In Wikipedia. ([Link])

-

Moraca, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. ([Link])

-

Amino acid derived morpholine amides for nucleophilic α-amino acylation reactions: A new synthetic route to enantiopure α-amino ketones. Semantic Scholar. (1999). ([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]

- 13. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 19. organic-chemistry.org [organic-chemistry.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 24. semanticscholar.org [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Whitepaper: Charting the Research Landscape for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol - A Scaffold for Innovation

An in-depth technical guide or whitepaper on the core.

Executive Summary

The morpholine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide focuses on the specific, chiral molecule ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, a compound with a unique substitution pattern that suggests significant, untapped potential across multiple therapeutic domains. While this precise molecule is not extensively documented in public literature, its structural motifs are present in compounds with established biological activity.